![molecular formula C16H17BrN2O B4286172 N-(2-bromophenyl)-N'-(1-phenylpropyl)urea](/img/structure/B4286172.png)
N-(2-bromophenyl)-N'-(1-phenylpropyl)urea
Overview
Description
N-(2-bromophenyl)-N'-(1-phenylpropyl)urea, also known as BPPU, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BPPU is an organic compound that belongs to the class of ureas, which are widely used in the synthesis of various organic compounds.
Scientific Research Applications
N-(2-bromophenyl)-N'-(1-phenylpropyl)urea has been studied extensively for its potential applications in various fields such as drug discovery, material science, and catalysis. N-(2-bromophenyl)-N'-(1-phenylpropyl)urea has been shown to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and their inhibition can lead to the development of new drugs for the treatment of diseases such as Alzheimer's, glaucoma, and cancer.
N-(2-bromophenyl)-N'-(1-phenylpropyl)urea has also been used as a ligand in the synthesis of various metal complexes that exhibit catalytic activity. These complexes have been shown to catalyze various reactions such as oxidation, reduction, and hydrogenation. N-(2-bromophenyl)-N'-(1-phenylpropyl)urea has also been used in the synthesis of various polymers and materials that exhibit unique properties such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-N'-(1-phenylpropyl)urea is not fully understood, but it is believed to act by inhibiting the activity of enzymes and proteins. N-(2-bromophenyl)-N'-(1-phenylpropyl)urea has been shown to bind to the active site of enzymes and proteins, thereby inhibiting their activity. N-(2-bromophenyl)-N'-(1-phenylpropyl)urea has also been shown to interact with DNA and RNA, which may contribute to its biological activity.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-(1-phenylpropyl)urea has been shown to exhibit various biochemical and physiological effects such as inhibition of enzymes, cytotoxicity, and anti-inflammatory activity. N-(2-bromophenyl)-N'-(1-phenylpropyl)urea has also been shown to exhibit antifungal and antibacterial activity, which may have potential applications in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-N'-(1-phenylpropyl)urea has several advantages as a research tool, including its high yield, stability, and ease of synthesis. However, N-(2-bromophenyl)-N'-(1-phenylpropyl)urea also has some limitations, such as its limited solubility in water and its potential toxicity. Care should be taken when handling N-(2-bromophenyl)-N'-(1-phenylpropyl)urea in the lab, and appropriate safety measures should be followed.
Future Directions
There are several future directions for research on N-(2-bromophenyl)-N'-(1-phenylpropyl)urea. One area of research is the development of new drugs based on N-(2-bromophenyl)-N'-(1-phenylpropyl)urea that exhibit improved activity and selectivity. Another area of research is the synthesis of new metal complexes and materials based on N-(2-bromophenyl)-N'-(1-phenylpropyl)urea that exhibit unique properties. Additionally, the mechanism of action of N-(2-bromophenyl)-N'-(1-phenylpropyl)urea needs to be further elucidated in order to fully understand its biological activity.
properties
IUPAC Name |
1-(2-bromophenyl)-3-(1-phenylpropyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-2-14(12-8-4-3-5-9-12)18-16(20)19-15-11-7-6-10-13(15)17/h3-11,14H,2H2,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXADNKVHFJNPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(1-phenylpropyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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